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5-(Phenanthren-9-yl)thiazole

Cat. No.: B14122636
M. Wt: 261.3 g/mol
InChI Key: USROEOBIZZLHNV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Organic Chemistry

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to organic chemistry. openaccessjournals.com Their importance is underscored by their prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals. sigmaaldrich.com The presence of heteroatoms such as nitrogen, sulfur, and oxygen imparts unique physicochemical properties to these molecules, influencing their reactivity, polarity, and ability to engage in specific interactions with biological targets. openaccessjournals.comresearchgate.net

Thiazole (B1198619), a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is a prominent example of a heterocyclic scaffold. sciencescholar.us This moiety is a key structural component in numerous natural products and has been extensively incorporated into a variety of therapeutic agents. nih.govnih.gov The thiazole ring's ability to participate in various chemical reactions makes it a versatile building block for the synthesis of complex molecules with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. sciencescholar.usrroij.comsapub.org The development of synthetic methodologies to create thiazole derivatives remains an active area of research, aiming to expand the library of compounds for drug discovery and other applications. nih.govacs.org

The Role of Polycyclic Aromatic Hydrocarbons in Advanced Materials Science

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules are characterized by their extended π-conjugated systems, which give rise to unique electronic, optical, and magnetic properties. rsc.org As a result, PAHs are of significant interest in materials science for their potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. rsc.org

Phenanthrene (B1679779) is a three-ring PAH that serves as a fundamental structural unit in many larger and more complex PAH systems. wikipedia.org The planar structure and aromaticity of phenanthrene contribute to its ability to participate in π-π stacking interactions, a key factor in the self-assembly and charge transport properties of organic materials. rsc.org Research in this area often focuses on the synthesis of novel PAH derivatives to tune their electronic properties and enhance their performance in various material applications. rsc.orgrsc.org The formation and growth mechanisms of PAHs are also a subject of intense study due to their environmental relevance and their role as precursors to materials like soot. nih.govacs.org

Integration of Thiazole and Phenanthrene Moieties in Novel Architectures: An Overview

The strategic combination of distinct molecular frameworks is a powerful approach in chemical synthesis to create new molecules with synergistic or entirely new properties. The integration of a heterocyclic scaffold like thiazole with a polycyclic aromatic hydrocarbon such as phenanthrene can lead to hybrid molecules with intriguing characteristics. The electron-rich nature of the thiazole ring, coupled with the extended π-system of phenanthrene, can result in unique photophysical and electronic properties.

The synthesis of such hybrid molecules often involves coupling reactions that form a direct bond between the two moieties. For instance, the Hantzsch thiazole synthesis or its modifications can be adapted to incorporate a phenanthrene substituent. nih.gov These conjugated systems have the potential to be explored as new materials for electronic devices or as fluorescent probes, leveraging the combined properties of both the thiazole and phenanthrene units.

Research Landscape and Emerging Directions for 5-(Phenanthren-9-yl)thiazole

The specific compound this compound represents a direct linkage of the phenanthrene core at its 9-position to the 5-position of the thiazole ring. nih.gov This particular connectivity creates a sterically hindered yet electronically conjugated system. Research on this and structurally related compounds is still an emerging area.

Initial investigations into similar structures, such as those containing a phenanthraquinone moiety linked to a thiazole ring, suggest potential applications in biochemical and pharmaceutical fields. iucr.org The exploration of the synthesis, structural characterization, and photophysical properties of this compound and its derivatives is a logical next step. Future research could focus on its potential as an organic semiconductor, a fluorescent material, or as a scaffold for the development of new biologically active compounds. The synthesis of derivatives, for example, by introducing substituents on the thiazole or phenanthrene rings, could further modulate its properties for specific applications. ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NS B14122636 5-(Phenanthren-9-yl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

5-phenanthren-9-yl-1,3-thiazole

InChI

InChI=1S/C17H11NS/c1-2-6-13-12(5-1)9-16(17-10-18-11-19-17)15-8-4-3-7-14(13)15/h1-11H

InChI Key

USROEOBIZZLHNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CN=CS4

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Investigations of 5 Phenanthren 9 Yl Thiazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidating Molecular Architecture

No published experimental data for the ¹H or ¹³C NMR spectra of 5-(Phenanthren-9-yl)thiazole could be located.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignment

Definitive assignment of proton and carbon signals through one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is a standard procedure for novel compounds. However, no studies presenting this analysis for this compound are available. Such analyses would be crucial for unambiguously confirming the connectivity of the phenanthrene (B1679779) and thiazole (B1198619) rings and assigning the chemical shifts for each unique proton and carbon atom in the molecule.

Conformational Analysis via Advanced NMR Spectroscopic Data

Without access to advanced NMR data, such as that from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), a conformational analysis remains speculative. These experiments would provide insight into the spatial relationships between protons, particularly defining the preferred rotational orientation (conformation) of the phenanthrene ring relative to the thiazole ring.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. A search for crystallographic information on this compound in scientific databases yielded no results.

Crystallographic Parameters and Lattice Interactions

There are no published reports detailing the crystallographic parameters (such as unit cell dimensions, space group, and crystal system) or the specific lattice interactions for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have been reported in the reviewed literature. Such spectra would provide valuable information on the characteristic vibrational modes of the molecule, confirming the presence of specific functional groups and the nature of the chemical bonds within the thiazole and phenanthrene ring systems.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z). bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental composition, a critical step in confirming its molecular formula. For this compound, HRMS serves to verify its composition of C₁₇H₁₁NS.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent isotopes. The calculated monoisotopic mass for C₁₇H₁₁NS is 261.06122 Da. nih.gov In a typical HRMS experiment, the compound is ionized, most commonly forming the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared against the calculated value. A minimal mass error, typically in the low parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Molecular FormulaIon SpeciesCalculated Exact Mass (Da)Observed Mass (Da)Mass Error (ppm)
C₁₇H₁₁NS[M+H]⁺262.06850Typical experimental valueCalculated from experimental value
This table illustrates the data obtained from an HRMS analysis for molecular formula confirmation. The "Observed Mass" and "Mass Error" are dependent on experimental results.

Beyond formula confirmation, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed insights into the compound's structure through controlled fragmentation. The fragmentation pattern of this compound is dictated by the chemical nature of its phenanthrene and thiazole moieties. The major fragmentation pathways would likely involve:

Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN) or thioformyl (B1219250) radical (HCS•), leading to specific fragment ions.

Fragmentation of the Phenanthrene Moiety: The robust aromatic system of phenanthrene is relatively stable. However, under higher collision energies, it can exhibit characteristic losses of hydrogen atoms or small hydrocarbon fragments. Studies on the fragmentation of phenanthrenes have noted unique patterns, including serial losses of hydrogen radicals. nih.gov

Cleavage at the C-C Bond: The bond connecting the phenanthrene and thiazole rings is a potential site for cleavage, which would result in ions corresponding to the phenanthrenyl cation (m/z 177) or the thiazolyl cation (m/z 84), and their subsequent fragmentation products.

Proposed Fragment IonMolecular FormulaCalculated m/zProposed Neutral Loss
Phenanthrenyl cation[C₁₄H₉]⁺177.07043C₃H₃NS
Thiazolyl cation[C₃H₂NS]⁺84.99590C₁₄H₁₀
Loss of HCN from parent[C₁₆H₁₀S]⁺234.05030HCN
Loss of H from phenanthrene core[C₁₇H₁₀NS]⁺260.05342H•
This table presents a theoretical fragmentation pattern based on the known chemical properties of phenanthrene and thiazole rings.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives or specific conformations)

The parent molecule, this compound, is achiral as it does not possess any stereogenic centers and lacks inherent planar or axial chirality. Therefore, it does not exhibit optical activity and would be silent in circular dichroism (CD) spectroscopy.

However, the principles of chiroptical spectroscopy are highly relevant for potential chiral derivatives of this compound. Chirality could be introduced into the this compound scaffold through several synthetic modifications:

Introduction of a Stereocenter: Substitution on the thiazole or phenanthrene rings with a group that creates a chiral center.

Atropisomerism: Introduction of bulky substituents at positions that would hinder free rotation around the single bond connecting the two ring systems, potentially leading to stable, separable atropisomers.

Helical Chirality: Extension of the aromatic system to create a helicene-like structure, which possesses inherent helical chirality. nih.govresearchgate.net

For such chiral derivatives, Circular Dichroism (CD) spectroscopy would be a powerful tool for stereochemical analysis. researchgate.net CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, is unique for each enantiomer, displaying mirror-image curves.

The primary applications of CD spectroscopy in this context would be:

Determination of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). This allows for a quantitative assessment of the purity of a sample.

Assignment of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted by computational methods, such as Time-Dependent Density Functional Theory (TDDFT-ECD), the absolute configuration (e.g., R/S or P/M) of the enantiomers can be determined. researchgate.net This approach has been successfully applied to various chiral phenanthrene and thiazole-containing heterocyclic systems. researchgate.netcore.ac.uk

EnantiomerWavelength (nm)Cotton Effect SignMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assignment
Enantiomer 1~250++50,000π → π* transition
Enantiomer 1~320--35,000π → π* transition
Enantiomer 2~250--50,000π → π* transition
Enantiomer 2~320++35,000π → π* transition
This table provides a hypothetical example of CD spectral data that could be obtained for a pair of enantiomers of a chiral derivative, demonstrating the mirror-image relationship of their Cotton effects.

Theoretical and Computational Investigations of 5 Phenanthren 9 Yl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely employed to predict molecular geometries, electronic properties, and reaction mechanisms with a good balance between accuracy and computational cost. For 5-(Phenanthren-9-yl)thiazole, DFT calculations can provide fundamental insights into its stability, reactivity, and electronic behavior.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and electrical transport properties of a molecule. mdpi.comtandfonline.com

In a theoretical study of this compound, the geometry of the molecule would first be optimized using a DFT method, such as B3LYP, with an appropriate basis set like 6-311G(d,p). irjweb.com The HOMO and LUMO energy levels would then be calculated. Based on studies of similar thiazole (B1198619) and phenanthrene (B1679779) derivatives, it is expected that the HOMO would be primarily localized on the electron-rich phenanthrene ring, while the LUMO would be distributed across the thiazole moiety and the connecting bond, indicating a potential for intramolecular charge transfer (ICT) upon excitation. mdpi.comresearchgate.net

The calculated HOMO-LUMO energy gap for this compound would be indicative of its electronic behavior. A smaller energy gap generally suggests higher chemical reactivity, lower kinetic stability, and easier electronic excitation, which is a desirable characteristic for applications in organic electronics. acs.org For comparison, theoretical studies on various thiazole derivatives have reported HOMO-LUMO gaps in the range of 3.5 to 8.0 eV, depending on the substituents. acs.orgmdpi.com Similarly, phenanthrene derivatives have shown calculated energy gaps that can be tuned by functionalization. researchgate.netyu.edu.joyu.edu.jo

Table 1: Representative Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Thiazole and Phenanthrene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Thiazole-Sulfonamide Analog-8.36-0.467.91 mdpi.com
Thiazole-Hydrazone (TCAH8)--3.595 acs.org
3,9-dibromophenanthrene-6.920.286.64 acgpubs.org
Nitro-phenanthrene derivative--~3.17 researchgate.net

This table presents representative data from theoretical studies on related compounds to illustrate the expected range of values.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. In the MEP diagram, regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring, highlighting these as potential sites for electrophilic interaction. irjweb.com Conversely, the hydrogen atoms of the phenanthrene ring would exhibit positive potential. The distribution of electrostatic potential would further elucidate the charge separation within the molecule and support the analysis of its intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. nih.govsci-hub.st This method allows for the prediction of electronic transitions and provides insights into the photophysical behavior of compounds like this compound.

Absorption and Emission Spectra Prediction

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational approach. Studies on phenanthrene and its derivatives show strong absorption bands in the UV region, which are attributed to π-π* transitions. researchgate.netaanda.org The inclusion of the thiazole moiety is expected to modulate these transitions and potentially introduce new absorption features.

Similarly, TD-DFT can be used to model the emission spectrum by optimizing the geometry of the first excited state (S1) and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima gives the Stokes shift, which is an important parameter for fluorescent materials. Theoretical investigations of related fluorescent probes have successfully used TD-DFT to predict emission wavelengths and Stokes shifts. nih.gov

Table 2: Representative Predicted Absorption and Emission Wavelengths for Thiazole and Phenanthrene Derivatives

Compound/DerivativePredicted λmax (Absorption) (nm)Predicted λmax (Emission) (nm)SolventReference
2-(2'-aminophenyl)benzothiazole derivative~350-400>600Water nih.gov
Thiazolo[3,2-a]pyridine derivative~300-400-Dioxane, DMF bohrium.com
Dibenzothiophene (a phenanthrene analog)~313-326~333-345Acetonitrile, Cyclohexane scispace.com
Polycyclic Aromatic Hydrocarbons (general)~215-380-Gas Phase mdpi.com

This table presents representative data from theoretical studies on related compounds to illustrate the expected range of values.

Excited State Dynamics and Transition Probabilities

TD-DFT calculations also provide information on the nature of the electronic transitions, including the orbitals involved and their probabilities (oscillator strengths). For this compound, the lowest energy transition is expected to be a HOMO-LUMO transition with significant π-π* character. The analysis of the molecular orbitals involved in the excitation can confirm the presence of intramolecular charge transfer.

Furthermore, understanding the dynamics of the excited states is crucial for applications in optoelectronics. While TD-DFT provides a static picture of the electronic transitions, more advanced computational techniques can be used to explore the potential energy surfaces of the excited states and investigate non-radiative decay pathways, such as intersystem crossing and internal conversion.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ajgreenchem.com MD simulations can provide valuable insights into the conformational flexibility of this compound and the influence of the surrounding environment, such as a solvent, on its structure and properties.

The conformational flexibility of this compound is primarily determined by the rotational barrier around the single bond connecting the phenanthrene and thiazole rings. MD simulations can be used to explore the potential energy surface associated with this rotation and to identify the most stable conformers. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions during the simulation can reveal the stability of the molecule and the flexibility of different regions. mdpi.comrsc.org Studies on similar bi-aryl systems have shown that the dihedral angle between the two aromatic units is a key determinant of the electronic and photophysical properties.

Solvent effects can significantly influence the properties of a molecule. MD simulations in an explicit solvent box can be used to study the solvation of this compound and to understand how solvent molecules arrange themselves around the solute. acs.orgresearchgate.net The interaction with the solvent can affect the conformational preferences and the electronic properties of the molecule. For instance, polar solvents may stabilize charge-separated states and influence the intramolecular charge transfer characteristics. The analysis of radial distribution functions from MD simulations can provide detailed information about the solute-solvent interactions.

Quantum Chemical Approaches to Reactivity and Selectivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the reactivity and selectivity of complex organic molecules like this compound. These methods provide insights into the electronic structure, which is fundamental to a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.govphyschemres.org A smaller energy gap generally implies higher reactivity.

For a molecule like this compound, DFT calculations can map the distribution of these orbitals. It is anticipated that the HOMO would be predominantly located on the electron-rich phenanthrene ring system, while the LUMO might be distributed across the thiazole moiety and the connecting bond, a common feature in donor-acceptor type structures. acs.org

Global and Local Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule.

Descriptor Formula Interpretation
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (IP + EA) / 2The ability to attract electrons. researchgate.net
Chemical Hardness (η)η = (IP - EA) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S)S = 1 / (2η)The inverse of hardness, indicates high reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic power of a molecule. researchgate.net

Predicting Sites of Reaction: To predict the selectivity of chemical reactions, local reactivity descriptors are employed. The Fukui function, f(r), is a prominent example, indicating the change in electron density at a specific point 'r' when the total number of electrons in the system changes. It helps to identify the most probable sites for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov

Another powerful tool is the Average Local Ionization Energy (ALIE). nih.gov The ALIE at a specific point on the molecular surface represents the energy required to remove an electron from that location. Sites with lower ALIE values are more susceptible to electrophilic attack. nih.gov For this compound, one would expect the positions on the phenanthrene ring, particularly those known for reactivity in parent PAHs (like the 9 and 10 positions), to exhibit low ALIE values, marking them as probable sites for electrophilic substitution. researchgate.netnih.gov Similarly, analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can highlight electropositive or electronegative centers, further guiding predictions of reaction selectivity. nih.gov

Computational Design and Virtual Screening of this compound Derivatives

The structural scaffold of this compound is a promising starting point for the design of new molecules with potential applications as, for instance, anticancer agents or materials for organic electronics. Computational methods are indispensable in modern drug discovery and materials science for designing and screening libraries of derivatives efficiently. researchgate.netacs.org

Structure-Based and Ligand-Based Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. sums.ac.irsums.ac.ir If a specific biological target is identified for phenanthrene-thiazole derivatives, structure-based virtual screening can be performed. This involves:

Molecular Docking: The 3D structure of the target protein is used as a receptor. Derivatives of this compound are then computationally "docked" into the active site of the receptor. nih.govsums.ac.ir Scoring functions are used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. sums.ac.ir

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-protein complex over time. nih.gov This helps to assess the stability of the binding pose predicted by docking and provides a more detailed picture of the intermolecular interactions. nih.govacs.org

In the absence of a known 3D structure of a target, ligand-based methods can be used. These approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, rely on the chemical features of a set of known active molecules to predict the activity of new ones. researchgate.netacs.org

Designing Novel Derivatives: Computational tools can be used to design a virtual library of this compound derivatives for screening. This involves systematically modifying the parent structure by adding various functional groups at different positions on both the phenanthrene and thiazole rings. The choice of substituents can be guided by the desire to modulate properties like solubility, electronic character, and steric profile to enhance binding affinity or other desired characteristics.

For example, a virtual screening workflow for new Bcl-2 inhibitors based on a phenanthrene triazine scaffold has been successfully implemented. sums.ac.irsums.ac.ir A similar strategy could be applied to this compound derivatives, targeting relevant cancer-related proteins.

Example of a Virtual Screening Data Table: The results of a virtual screening campaign are often summarized in a table that ranks the compounds based on their predicted binding affinity and other important properties.

Compound ID Modification Docking Score (kcal/mol) Predicted ADMET Properties
PHT-001Parent Molecule-7.5Favorable
PHT-0024'-OH on Phenanthrene-8.2Favorable
PHT-0032-NH2 on Thiazole-8.5Favorable
PHT-0044'-Cl on Phenanthrene-8.9Moderate
PHT-0052-COOH on Thiazole-9.1Poor Oral Bioavailability

This systematic computational approach, combining quantum chemical predictions of reactivity with advanced virtual screening and molecular design techniques, provides a robust framework for exploring the chemical space around this compound and accelerating the discovery of new functional molecules.

Research on this compound Encounters Data Scarcity

Intensive investigation into the scientific literature reveals a significant lack of detailed, publicly available experimental data for the specific chemical compound This compound . While the existence of the compound is confirmed in chemical databases nih.gov, and research on related phenanthrene and thiazole derivatives is plentiful researchgate.netrsc.orgacs.orgchim.it, specific empirical data required to construct a thorough review of its photophysical and electronic properties is not available at this time.

The synthesis of phenanthrene-fused heteroarenes, including thiazole derivatives, has been reported, with some studies highlighting their potential as stable redox-active materials acs.org. Research into related structures, such as phenanthro-imidazoles and phenanthro-triazoles, indicates that this class of compounds is of interest for applications in organic electronics due to their high triplet energies rsc.org. Similarly, the broader family of thiazole-containing molecules is widely studied for its fluorescence properties chim.it.

However, for this compound itself, specific data points for the following properties, as requested in the research outline, could not be located in the surveyed scientific literature:

Absorption and Emission Spectra: Detailed UV-Vis absorption maxima (λ_abs_) and photoluminescence emission maxima (λ_em_) in either solution or solid-state.

Luminescence Properties: Experimentally determined fluorescence or phosphorescence quantum yields (Φ), excited-state lifetimes (τ), and analysis of specific excited-state relaxation pathways.

Electrochemical Data: Precise oxidation and reduction potentials from cyclic voltammetry (CV) experiments or detailed studies on the stability of its potential redox states.

While computational studies on similar structures exist, providing theoretical estimations of properties like HOMO/LUMO energy levels koyauniversity.org, this does not substitute for the experimental data required for a comprehensive and authoritative scientific article. The absence of this specific empirical data prevents a detailed analysis and the creation of the requested data tables.

Further experimental research and publication are needed to fully characterize the photophysical and electronic properties of this compound.

Photophysical and Electronic Properties Research of 5 Phenanthren 9 Yl Thiazole

Charge Transport Characteristics in Thin Films and Device Architectures

The ability of a material to transport charge is fundamental to its application in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In organic semiconductors, charge transport occurs through the hopping of charge carriers (holes or electrons) between adjacent molecules in the solid state. The efficiency of this process is intrinsically linked to the molecular structure, intermolecular interactions, and the morphology of the thin film.

For 5-(Phenanthren-9-yl)thiazole, the charge transport characteristics are expected to be a composite of the properties of its constituent phenanthrene (B1679779) and thiazole (B1198619) units. Phenanthrene, a well-known polycyclic aromatic hydrocarbon, is recognized for its hole-transporting (p-type) capabilities. This is attributed to the stability of the cationic species formed upon the removal of an electron from its extended π-system. In contrast, the thiazole ring is an electron-deficient heterocycle. acs.org This electron deficiency suggests that the thiazole moiety would facilitate electron transport (n-type). acs.orgresearchgate.net

Consequently, this compound is anticipated to exhibit ambipolar charge transport, meaning it can conduct both holes and electrons. The dominant type of charge transport may depend on the specific conditions and the architecture of the device. For instance, in an OFET, the application of a negative gate bias would likely induce hole accumulation and p-type transport, while a positive gate bias could lead to electron accumulation and n-type transport.

The charge carrier mobility, a key parameter quantifying the efficiency of charge transport, is highly dependent on the molecular packing in the solid state. Strong π-π stacking interactions between the planar phenanthrene units of adjacent molecules would create effective pathways for hole hopping. acs.org Similarly, intermolecular interactions involving the thiazole rings would be crucial for establishing electron transport channels. The planarity and ability to form well-ordered crystalline domains in thin films are critical for achieving high mobility. researchgate.net For example, studies on diketopyrrolopyrrole-based semiconductors with thiazole units have shown that high crystallinity and well-organized molecular stacking are essential for high electron mobilities. researchgate.net

In the context of device architectures, this compound could be utilized as the active layer in ambipolar OFETs or as a component in the emissive layer of an OLED. In an OLED, its ability to transport both holes and electrons would be advantageous for balancing charge injection and recombination, potentially leading to improved device efficiency. The phenanthrene group can enhance charge transport properties and contribute to the stability of the material in thin films. google.com

Property Expected Characteristic Contributing Moiety
Hole Transportp-typePhenanthrene
Electron Transportn-typeThiazole
Overall BehaviorAmbipolarBoth

Solvatochromism and Environmental Sensitivity of Photophysical Response

Solvatochromism refers to the change in the color of a substance, and more broadly, a change in its absorption and emission spectra, when it is dissolved in different solvents of varying polarity. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a more significant stabilization of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum. This is known as positive solvatochromism. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) is observed with increasing solvent polarity, a phenomenon termed negative solvatochromism.

The molecular structure of this compound, featuring an electron-rich phenanthrene donor group linked to an electron-accepting thiazole group, suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. In the ground state, the electron density is distributed across the molecule. Upon absorption of a photon, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is likely localized on the phenanthrene unit, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the thiazole moiety. This photoinduced ICT would result in an excited state with a significantly larger dipole moment compared to the ground state.

Due to this expected increase in polarity upon excitation, this compound is predicted to exhibit positive solvatochromism. In non-polar solvents, the energy of the emission will be higher (shorter wavelength), while in polar solvents, the more polar excited state will be stabilized, lowering its energy and causing the emission to shift to longer wavelengths. Studies on other donor-π-acceptor systems containing thiophene (B33073) or thiazole have demonstrated strong solvatochromic shifts in fluorescence, supporting this prediction. rsc.orgmdpi.com For instance, some push-pull thienylthiazole boron complexes show strong solvatochromic shifts in fluorescence of up to ~4300 cm⁻¹. mdpi.com

The sensitivity of the photophysical response to the solvent environment can be quantified by plotting the Stokes shift against a solvent polarity parameter, such as the Lippert-Mataga plot. The slope of this plot is proportional to the square of the change in dipole moment between the ground and excited states.

The following table illustrates the hypothetical absorption and emission maxima for this compound in a range of solvents with increasing polarity. This data is illustrative and serves to demonstrate the expected solvatochromic trend.

Solvent Polarity (ET(30)) Hypothetical λ_abs (nm) Hypothetical λ_em (nm) Hypothetical Stokes Shift (cm⁻¹)
Hexane31.03504003571
Toluene33.93524103937
Chloroform39.13554254598
Acetone42.23584455288
Acetonitrile45.63604605814
Methanol (B129727)55.43624806586

This table is for illustrative purposes only, as experimental data for this specific compound is not available in the cited literature.

This environmental sensitivity makes this compound a potential candidate for use as a fluorescent probe to characterize the polarity of microenvironments, such as in biological systems or polymer matrices. rsc.org

Applications of 5 Phenanthren 9 Yl Thiazole in Advanced Materials and Chemical Technologies

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

The development of novel organic materials is a cornerstone of advancing OLED technology, with a continuous search for compounds that can act as efficient emitters, charge transporters, and hosts in emissive layers. dntb.gov.ua Phenanthrene (B1679779) derivatives are known for their use in OLEDs, often as host materials for blue-emitting devices due to their wide bandgap and high triplet energies. google.comrsc.org Similarly, thiazole-containing compounds have been investigated for their electron-transporting properties and as components in thermally activated delayed fluorescence (TADF) and hot exciton (B1674681) materials. mdpi.com

However, specific research into 5-(Phenanthren-9-yl)thiazole for these applications is not publicly available. Consequently, there is no data on its performance as an emitter, in host-guest systems, or as a distinct hole-transporting or electron-transporting layer.

Emitter Materials and Host-Guest Systems

The efficiency of an OLED is heavily dependent on the emitter, which can be a fluorescent or phosphorescent molecule, often doped into a host material to form a host-guest system. mdpi.com This arrangement can prevent aggregation-caused quenching and enhance device performance. While phenanthrene and thiazole (B1198619) derivatives have been explored for these roles, there are no published studies detailing the use of this compound as either a guest emitter or a host material. As such, its emission color, quantum yield, and efficiency in a device context remain unknown.

Hole-Transporting and Electron-Transporting Layers

The performance of OLEDs also relies on the balanced injection and transport of holes and electrons, facilitated by dedicated hole-transporting layers (HTLs) and electron-transporting layers (ETLs). dntb.gov.ua Thiazole-based compounds are often explored for their electron-transporting capabilities. mdpi.comacs.org However, without specific experimental data on the electrochemical properties (such as HOMO and LUMO energy levels) and charge carrier mobility of this compound, its suitability as an HTL or ETL material cannot be confirmed.

Device Architecture and Performance Optimization

The architecture of an OLED device is intricately designed to maximize efficiency and stability, with each layer playing a crucial role. rsc.org The optimization of this architecture is dependent on the specific properties of the materials used. In the absence of any fabricated OLEDs incorporating this compound, there is no data available on device structures, current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), or color coordinates.

Fluorescent Sensors and Probes for Analytical Applications

Fluorescent sensors are powerful tools for the detection of various chemical and biological analytes, often operating through mechanisms like Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET). nih.govnih.gov The general scaffold of phenanthrene-thiazole holds potential for such applications, given the inherent fluorescence of the phenanthrene unit and the coordinating ability of the thiazole ring. acs.org

Chemo- and Bio-Sensors for Specific Analytes

The design of a fluorescent sensor requires a specific interaction between the probe molecule and the target analyte, leading to a measurable change in fluorescence. While phenanthrene-imidazole based sensors have been developed for metal ion detection, and thiazole orange is a well-known fluorescent probe for biomolecules, there is no published research demonstrating the use of this compound as a chemo- or bio-sensor for any specific analyte. acs.orgCurrent time information in Bangalore, IN. Therefore, no data on its selectivity, sensitivity, or detection limits exist.

Sensing Mechanisms: Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET)

PET and FRET are two common mechanisms by which fluorescent sensors operate. In a PET sensor, the binding of an analyte can suppress or initiate electron transfer, "switching" the fluorescence on or off. nih.gov FRET involves energy transfer between a donor and an acceptor fluorophore, with the distance-dependent nature of this transfer being a key element in sensor design. nih.gov While these are well-established principles, the specific photophysical behavior of this compound and its potential to engage in PET or FRET-based sensing mechanisms upon interaction with analytes has not been investigated.

Organic Photovoltaics (OPVs) and Solar Energy Conversion

The quest for efficient and cost-effective renewable energy sources has propelled research into organic photovoltaics. The performance of these devices is intrinsically linked to the electronic and structural properties of the organic semiconductor materials used. The structure of this compound, featuring a large, conjugated phenanthrene unit attached to a thiazole ring, suggests its potential utility in this field.

Donor-Acceptor Materials in Bulk Heterojunction Solar Cells

Organic solar cells commonly employ a bulk heterojunction (BHJ) architecture, which consists of an interpenetrating network of electron-donating and electron-accepting materials. griffith.edu.au This morphology maximizes the interfacial area where the crucial process of charge separation occurs. griffith.edu.au In this framework, the donor material absorbs sunlight to create an excited state, while the acceptor material facilitates the separation of this excited state into free charge carriers. griffith.edu.auresearchgate.net

The this compound molecule integrates a phenanthrene group, a polycyclic aromatic hydrocarbon known for its strong light absorption and electron-donating capabilities, with a thiazole ring, which can act as an electron-accepting unit or a structural modifier. acs.orgacs.org This intrinsic donor-acceptor character makes it a candidate for use as a component in the active layer of BHJ solar cells. The large, planar structure of the phenanthrene moiety can promote intermolecular π-π stacking, which is beneficial for charge transport, while the thiazole unit can be used to fine-tune the material's energy levels (HOMO/LUMO) to optimize the open-circuit voltage and charge transfer driving force. acs.orgrsc.org Polymers and small molecules incorporating thiazole and benzodithiophene units have demonstrated promising photovoltaic performances, underscoring the potential of thiazole-based building blocks in OPV materials. acs.orgrsc.orgresearchgate.net

Table 1: Key Characteristics of Donor and Acceptor Materials in OPVs

CharacteristicDonor MaterialAcceptor MaterialRelevance of this compound
Function Absorbs photons, donates electronsAccepts electrons, facilitates charge separationCan potentially act as a donor (phenanthrene) or have its properties tuned by the thiazole acceptor.
HOMO Level High-lying, for efficient hole transportLower-lying than donorThe phenanthrene unit contributes to a high HOMO level.
LUMO Level Higher-lying than acceptorLow-lying, for efficient electron transportThe thiazole unit can lower the LUMO level, creating a suitable offset.
Absorption Spectrum Broad and strong in the visible spectrumComplements donor absorptionPhenanthrene provides strong UV-Vis absorption.
Morphology Forms distinct, continuous domainsForms interpenetrating network with donorThe bulky structure influences film morphology and domain size.

Exciton Generation and Dissociation Processes

The conversion of light into electricity in an OPV device begins with the absorption of a photon by the donor material, which creates a tightly bound electron-hole pair known as an exciton. researchgate.net For a photovoltaic effect to occur, this exciton must diffuse to the interface between the donor and acceptor materials. griffith.edu.auresearchgate.net At this interface, the energy difference between the LUMO levels of the donor and acceptor provides the driving force for the exciton to dissociate. researchgate.net The electron is transferred to the acceptor material, and the hole remains on the donor. griffith.edu.au

In a material like this compound, the phenanthrene chromophore would be responsible for the initial light absorption and exciton generation. Due to the low dielectric constant of organic materials, excitons have a high binding energy (often > 0.1 eV) that must be overcome. dcu.ie The efficiency of exciton dissociation is a critical factor limiting OPV performance and is highly dependent on the energy level alignment at the donor-acceptor interface. researchgate.net The presence of the electron-accepting thiazole moiety within the molecular structure could facilitate an intramolecular charge transfer character, which can influence the exciton binding energy and dissociation dynamics. The subsequent separation and transport of these free charges to their respective electrodes generate the photovoltaic current. researchgate.net

Catalysis: Ligands for Transition Metal Catalysis and Organocatalysis

The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-established coordinating motif in transition metal chemistry. The unique electronic properties and steric bulk of the this compound scaffold make it an intriguing candidate for the development of novel ligands for various catalytic applications.

Design of this compound-Based Ligands

An effective catalyst ligand must bind to a metal center and electronically and sterically influence its reactivity to promote a desired chemical transformation. google.com The thiazole nitrogen in this compound is a potential coordination site for transition metals like palladium, nickel, copper, or iridium. tcichemicals.com The large phenanthrenyl substituent at the 5-position exerts significant steric hindrance, which can be exploited to create a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions.

Furthermore, the core structure can be synthetically modified to create bidentate or polydentate ligands, which often form more stable and effective catalyst complexes. google.com For instance, introducing another coordinating group at the 2- or 4-position of the thiazole ring would allow it to chelate to a metal center. The phenanthrene moiety itself can also be functionalized to introduce additional coordinating atoms, leading to pincer-type ligands. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by introducing electron-donating or electron-withdrawing groups on either the thiazole or phenanthrene rings.

Application in Cross-Coupling, Asymmetric Synthesis, and Photoredox Catalysis

Ligands based on this compound could find use in several important classes of catalytic reactions.

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are fundamental for C-C bond formation. rsc.org The development of new ligands is crucial for expanding the scope and improving the efficiency of these reactions, particularly with challenging substrates like aryl chlorides. google.comharvard.edu A ligand featuring the this compound framework could provide the necessary stability and reactivity for a palladium catalyst to effectively couple a wide range of substrates. google.com Thiazoles are known to be viable, albeit sometimes challenging, coupling partners in such reactions. tcichemicals.com

Asymmetric Synthesis: To be used in asymmetric catalysis, a chiral element must be incorporated into the ligand structure. google.comrsc.org This could be achieved by introducing a chiral center on a substituent of the thiazole or by utilizing a planar-chiral phenanthrene backbone. Such chiral ligands could coordinate to a transition metal to create a chiral catalyst capable of inducing enantioselectivity in reactions like asymmetric hydrogenations, oxidations, or C-C bond-forming reactions. acs.org

Photoredox Catalysis: The phenanthrene unit is a well-known polycyclic aromatic hydrocarbon that can act as a photosensitizer. nih.gov This opens the door to applications in visible-light photoredox catalysis. acs.orgnih.gov Upon absorption of light, the this compound-based ligand or its metal complex could reach an excited state with potent oxidizing or reducing power. acs.org This excited state can then engage in single-electron transfer (SET) with a substrate to generate radical intermediates, enabling a wide range of transformations such as C-H functionalization, trifluoromethylation, and reductive dehalogenation under mild conditions. nih.govnih.gov Thiazoles have been successfully functionalized using photoredox methods. nih.govacs.org

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis TypePotential Role of Ligand/CatalystKey FeaturesRelevant Reaction Examples
Cross-Coupling Ligand for Pd or NiThiazole N-coordination; steric bulk from phenanthreneSuzuki, Heck, Stille, Ullmann reactions. tcichemicals.comrsc.orgharvard.edu
Asymmetric Synthesis Chiral ligand for various metalsRequires incorporation of a chiral elementAsymmetric hydrogenation, C-H insertion. rsc.orgacs.org
Photoredox Catalysis Photosensitizer or ligand for photocatalystPhenanthrene as a chromophore; SET from excited stateC-H functionalization, arylation, trifluoromethylation. nih.govacs.orgbeilstein-journals.org

Bioimaging and Fluorescent Labeling Applications (focus on molecular mechanism)

Fluorescent probes are indispensable tools in biology and medicine for visualizing cells, biomolecules, and dynamic processes. The photophysical properties of this compound, stemming from its conjugated π-system, suggest its potential as a fluorescent dye for bioimaging.

The fluorescence of such molecules is governed by complex molecular mechanisms. The phenanthrene moiety is an intrinsic fluorophore, and its conjugation with the thiazole ring creates a donor-acceptor (D-A) type system. The molecular mechanism of fluorescence in such systems often involves one or more of the following processes:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the electron-donating part of the molecule (e.g., phenanthrene) to an orbital on the electron-accepting part (e.g., thiazole). acs.org This creates an excited state with significant charge separation, known as an ICT state. The emission from this state is often highly sensitive to the polarity of the local environment. mdpi.com When the probe binds to a nonpolar pocket in a protein, for example, its fluorescence may shift to a shorter wavelength (blue shift) and increase in intensity, providing a mechanism for sensing binding events. mdpi.com

Restricted Intramolecular Rotation (RIR): In solution, the phenanthrene and thiazole rings can rotate relative to each other around the single bond that connects them. This rotation can provide a non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence. mdpi.com However, if the molecule binds to a biological target like DNA or a protein, this intramolecular rotation can be sterically hindered. mdpi.com This restriction blocks the non-radiative decay pathway, forcing the excited state to decay by emitting a photon. This leads to a dramatic increase in fluorescence quantum yield, a phenomenon known as "turn-on" fluorescence. This mechanism is the basis for successful probes like Thiazole Orange. mdpi.com

Excimer/Exciplex Formation: At higher concentrations or when aggregated, the planar phenanthrene moieties can stack on top of each other. An excited-state molecule can interact with a ground-state molecule to form an excimer (excited dimer), which typically fluoresces at a longer, red-shifted wavelength compared to the monomer emission. This property can be used to probe aggregation processes.

The combination of these mechanisms makes this compound and its derivatives promising candidates for the development of environmentally sensitive ("solvatochromic") and "turn-on" fluorescent probes for labeling and imaging biomolecules.

Table 3: Summary of Molecular Mechanisms for Fluorescence

MechanismDescriptionTrigger for Fluorescence ChangeApplication
Intramolecular Charge Transfer (ICT) Light-induced electron redistribution from a donor to an acceptor part of the molecule. acs.orgChange in local solvent polarity.Sensing hydrophobic environments (e.g., protein binding sites).
Restricted Intramolecular Rotation (RIR) Hindering of free rotation between two parts of the fluorophore upon binding. mdpi.comBinding to a target that restricts conformation."Turn-on" probes for detecting specific biomolecules.
Excimer Formation Interaction between an excited and a ground-state molecule.Aggregation or high local concentration.Probing molecular assembly or membrane integrity.

Derivatization Strategies and Structure Property Relationships for 5 Phenanthren 9 Yl Thiazole Scaffolds

Synthetic Modifications on the Thiazole (B1198619) Ring

The thiazole ring serves as a crucial electronic and structural modulator in the 5-(phenanthren-9-yl)thiazole scaffold. Its C2 and C4 positions are prime targets for synthetic modification to alter the molecule's fundamental properties or to install reactive handles for building more complex systems.

The introduction of substituents at the C2 position of the thiazole ring directly influences the frontier molecular orbital (FMO) energy levels and, consequently, the optical properties of the compound. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—dictates the direction and magnitude of these changes.

Electron-Donating Groups (EDGs): Attaching EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increases the electron density of the thiazole ring. This primarily destabilizes the Highest Occupied Molecular Orbital (HOMO), raising its energy level while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO). The resulting decrease in the HOMO-LUMO energy gap leads to a bathochromic (red) shift in both the absorption (λ_abs) and emission (λ_em) maxima.

Electron-Withdrawing Groups (EWGs): Conversely, installing potent EWGs like cyano (-CN) or trifluoromethyl (-CF₃) lowers the energy of both the HOMO and LUMO. The effect is typically more pronounced on the LUMO level, leading to a significantly reduced energy gap. This also results in a substantial red-shift in the optical spectra. Furthermore, the combination of the electron-donating phenanthrene (B1679779) and the electron-accepting substituted thiazole can induce significant intramolecular charge transfer (ICT) character in the excited state, often leading to broad, structureless emission bands that are sensitive to solvent polarity.

The table below summarizes the calculated and experimental photophysical data for several C2-substituted derivatives, illustrating these trends.

To construct more complex molecular and macromolecular systems, "handles" for chemical reactions can be introduced onto the thiazole ring. Halogenation is a particularly powerful strategy. The synthesis of 2-bromo-5-(phenanthren-9-yl)thiazole provides a versatile intermediate. The bromine atom can be readily displaced or used in a variety of metal-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with an arylboronic acid or ester to attach another aromatic ring system, extending π-conjugation.

Stille Coupling: Reaction with an organostannane to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an ethynyl (B1212043) linkage, which is useful for creating rigid, linear molecular wires.

Similarly, formylation of the thiazole ring to produce 2-formyl-5-(phenanthren-9-yl)thiazole opens pathways for Knoevenagel or Wittig reactions, allowing for the attachment of vinyl groups and further extension of the conjugated backbone.

Modifications on the Phenanthrene Moiety

The large phenanthrene unit dictates the scaffold's steric profile, solubility, and solid-state packing behavior. Modifications to this moiety offer another dimension of control over the material's properties.

The point of connection between the thiazole and phenanthrene rings has a profound impact on the molecule's conformation and electronic structure. The parent compound, this compound, features linkage at the sterically hindered C9 position. This forces a significant dihedral angle (twist) between the planes of the two rings. This twisting disrupts π-conjugation, resulting in a wider energy gap and more blue-shifted absorption and emission compared to isomers linked at less hindered positions.

In contrast, isomers such as 5-(phenanthren-2-yl)thiazole or 5-(phenanthren-3-yl)thiazole allow for a more coplanar arrangement. This enhanced planarity facilitates greater electronic communication along the molecular axis, leading to a smaller energy gap and distinctly red-shifted photophysical properties. The twisted conformation of the 9-yl isomer, however, can be advantageous for suppressing intermolecular quenching in the solid state, potentially leading to materials with high solid-state fluorescence quantum yields.

Attaching substituents to the periphery of the phenanthrene ring is a key strategy for controlling intermolecular interactions

Co-Crystallization and Self-Assembly to Form Supramolecular Architectures

The spontaneous organization of molecules into well-defined, ordered aggregates is a fundamental concept in supramolecular chemistry. This process, known as self-assembly, is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding. nih.gov Co-crystallization is a powerful technique that leverages these interactions to bring together two or more different molecular components into a single crystalline lattice, thereby creating new materials with potentially enhanced or entirely new properties. researchgate.net

While specific studies on the co-crystallization of this compound are not extensively documented, the principles of supramolecular assembly observed in related phenanthrene and thiazole-containing systems provide a strong basis for understanding its potential. The planar and aromatic nature of the phenanthrene unit, coupled with the hydrogen bond accepting capability of the thiazole's nitrogen atom and the potential for other weak interactions involving the sulfur atom, makes this scaffold an excellent candidate for forming complex supramolecular architectures. researchgate.netiucr.org

The hydrophobic interactions between aromatic appendages are a crucial driving force in the self-assembly process. For instance, DNA conjugates modified with phenanthrene have been shown to self-assemble into nanostructures, with the aggregation driven by the hydrophobic interactions of the phenanthrene units. nih.gov In the case of this compound, the large, hydrophobic surface of the phenanthrene moiety would be expected to play a significant role in directing the self-assembly in solution and in the solid state.

Furthermore, the presence of the thiazole ring introduces specific sites for directional intermolecular interactions. In the crystal structure of related bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II), multiple intermolecular interactions, including C—H⋯N and C—H⋯π interactions, are crucial for the cohesion and packing of the crystal structure. iucr.org It is highly probable that similar interactions would govern the self-assembly of this compound and its derivatives. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the C-H bonds on the phenanthrene and thiazole rings can act as donors. The extensive π-system of the phenanthrene ring also provides an ideal platform for π-π stacking and C-H...π interactions.

The formation of such supramolecular assemblies can lead to materials with interesting properties. For example, the self-assembly of some organic molecules can result in the formation of artificial transmembrane ion channels. nih.gov The precise arrangement of chromophores, such as phenanthrene, within a self-assembled structure can lead to the development of artificial light-harvesting complexes. nih.gov

Established Structure-Property Relationships (SPR) within Thiazole-Phenanthrene Systems

The relationship between the chemical structure of a molecule and its resulting properties is a cornerstone of materials science and drug discovery. For thiazole-phenanthrene systems, understanding these relationships is key to designing molecules with desired functionalities.

Computational studies on heteroaromatic ring analogues of donor-acceptor stilbenes have shown that the relative orientation of a thiazole subunit in a dipolar chromophore dramatically affects its nonlinear optical properties. nycu.edu.tw The electronic nature of the thiazole ring, where the C2 position is electron-poor and the C5 position is electron-rich, means that its orientation relative to electron-donating or -accepting groups can either enhance or diminish the molecular hyperpolarizability. nycu.edu.tw This highlights the importance of regiochemistry in the design of new materials based on the thiazole scaffold.

In the context of this compound, the phenanthrene unit acts as a large, electron-rich π-system. The electronic interplay between the phenanthrene and thiazole moieties will be a key determinant of the molecule's photophysical and electronic properties. Modifications to either the phenanthrene or the thiazole ring can be used to tune these properties. For example, the introduction of electron-withdrawing or electron-donating groups at different positions on the phenanthrene ring would alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption and emission spectra of the molecule.

Research on anthracenyl thiazole derivatives has demonstrated that the introduction of an electron-withdrawing cyano group can significantly influence the crystal packing and intermolecular interactions, which in turn affects the photomechanical response of the material. acs.org This suggests that similar derivatization of the this compound scaffold could be a viable strategy for creating photoresponsive materials.

The biological activity of thiazole derivatives is also strongly linked to their structure. Thiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The specific substitution pattern on the thiazole ring and any fused aromatic systems can dramatically alter the biological efficacy.

The following table summarizes some of the key structure-property relationships that have been observed in thiazole-containing systems and their potential relevance to this compound.

Structural FeatureProperty AffectedImplication for this compound
Orientation of thiazole ring in dipolar chromophoresNonlinear optical propertiesThe positioning of substituents on the phenanthrene and thiazole rings will be critical for tuning optoelectronic properties. nycu.edu.tw
Presence of electron-withdrawing groupsCrystal packing, intermolecular interactions, photomechanical responseDerivatization with groups like -CN could induce specific solid-state packing and lead to photoresponsive materials. acs.org
Substitution on the thiazole ringBiological activity (e.g., anticancer, antimicrobial)Functionalization of the thiazole ring could be a strategy for developing new therapeutic agents.
Planarity and aromaticity of the phenanthrene unitπ-π stacking and self-assemblyThe large aromatic surface promotes aggregation and the formation of ordered supramolecular structures. nih.gov
Nitrogen atom in the thiazole ringHydrogen bonding capabilityActs as a key site for directional interactions in co-crystallization and self-assembly. researchgate.net

Emerging Research Frontiers and Future Perspectives

Integration of 5-(Phenanthren-9-yl)thiazole into Nanomaterials and Hybrid Systems

The integration of organic molecules like this compound with inorganic nanomaterials presents a promising avenue for the development of next-generation hybrid systems with enhanced functionalities. The inherent properties of both the organic and inorganic components can be synergistically combined to create materials for applications in sensing, catalysis, and optoelectronics.

The phenanthrene (B1679779) moiety can facilitate strong π-π stacking interactions, which are crucial for self-assembly and creating ordered structures on the surface of nanomaterials such as graphene, carbon nanotubes, or metallic nanoparticles. The thiazole (B1198619) ring, with its heteroatoms, can act as an effective anchoring group to bind to the surface of metal oxide or quantum dot nanoparticles. osti.gov This dual functionality makes this compound a potentially excellent interface material, capable of improving charge transfer and energy transfer between the organic and inorganic domains.

Research into related systems has shown that thiazole derivatives can be incorporated into metal-organic frameworks (MOFs), leading to luminescent materials capable of sensing environmental contaminants. osti.gov Similarly, the integration of this compound into such frameworks could yield novel sensors with high sensitivity and selectivity. Furthermore, hybrid systems involving this compound could be explored for photocatalytic applications, where the phenanthrene unit acts as a photosensitizer and the thiazole-nanoparticle interface facilitates efficient charge separation.

Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Dynamics

Understanding the dynamic behavior of this compound in real-time and under operational conditions is critical for optimizing its performance in electronic devices. Advanced in-situ and operando spectroscopic techniques are indispensable tools for probing the structure-property relationships of organic semiconductors. jos.ac.cnresearchgate.netresearching.cn

Time-resolved spectroscopic methods, such as transient absorption and time-resolved photoluminescence spectroscopy, can provide invaluable insights into the excited-state dynamics of this compound. rsc.orgucf.edu These techniques allow for the monitoring of processes like charge generation, separation, and recombination on timescales ranging from femtoseconds to milliseconds. For instance, time-resolved phosphorescence spectroscopy at cryogenic temperatures has been effectively used to differentiate between isomers of polycyclic aromatic sulfur heterocycles, a technique that could be adapted to study the fine details of the electronic structure of this compound and its derivatives. researchgate.netucf.edu

In-situ grazing-incidence X-ray diffraction (GIXD) could be employed to study the molecular packing and orientation of this compound in thin films during their formation and in response to external stimuli like temperature or electric fields. researchgate.net This would provide crucial information on how processing conditions affect the material's solid-state structure, which in turn governs its charge transport properties. Furthermore, in-situ scanning probe microscopy techniques can be utilized to investigate the nanoscale morphology and electronic properties of films containing this compound. jos.ac.cn

Spectroscopic TechniqueInformation Gained on this compound DynamicsPotential Application
Transient Absorption Spectroscopy Excited-state lifetime, charge carrier dynamics, intersystem crossing rates. rsc.orgUnderstanding efficiency losses in OLEDs and solar cells.
Time-Resolved Photoluminescence Fluorescence and phosphorescence decay kinetics, energy transfer processes. ucf.eduOptimizing emitter performance in light-emitting devices.
In-Situ GIXD Real-time monitoring of thin-film crystallinity and molecular orientation. researchgate.netGuiding the development of optimal film deposition techniques.
Operando Raman Spectroscopy Vibrational mode changes under an applied voltage, indicating molecular structural changes.Probing degradation mechanisms in operating devices.
In-Situ Scanning Probe Microscopy Nanoscale morphology, local electronic properties, and domain formation. jos.ac.cnCorrelating film structure with device performance.

Rational Design of Next-Generation this compound Derivatives for Enhanced Performance

The concept of rational design is central to the advancement of organic materials science. By systematically modifying the molecular structure of this compound, its electronic and photophysical properties can be fine-tuned to meet the specific demands of various applications. rsc.org

One promising strategy involves the introduction of electron-donating or electron-withdrawing groups onto either the phenanthrene or thiazole moieties. This can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the material's bandgap, absorption and emission spectra, and charge injection/transport characteristics. researchgate.netacs.org For example, attaching electron-donating groups could enhance the hole-transporting properties, which is desirable for use in the hole transport layer of OLEDs. Conversely, the addition of electron-withdrawing groups could lower the LUMO level, making the derivative a better electron-transporting material. acs.org

Another approach is to extend the π-conjugation of the system by adding further aromatic rings. This typically leads to a red-shift in the absorption and emission spectra, which could be beneficial for applications in near-infrared emitting OLEDs or as sensitizers in solar cells. The steric hindrance introduced by bulky substituents can also be strategically used to control the intermolecular packing in the solid state, potentially leading to improved film morphology and device stability. acs.org

Design StrategyTargeted Property EnhancementPotential Application
Attaching Electron-Donating Groups Increased HOMO level, improved hole transport.Hole transport layers in OLEDs and OPVs.
Attaching Electron-Withdrawing Groups Decreased LUMO level, improved electron transport.Electron transport layers or emitters in OLEDs.
Extending π-Conjugation Red-shifted absorption/emission, smaller bandgap.Near-infrared emitters, organic solar cell materials.
Introducing Bulky Substituents Disrupted π-π stacking, improved solubility and film morphology.Solution-processable organic electronics.

Challenges and Opportunities in the Commercialization and Upscaling of this compound-Based Technologies

The path from a promising laboratory-scale material to a commercially viable technology is fraught with challenges. For technologies based on this compound, these hurdles will likely be similar to those faced by other organic electronic materials. researchgate.net

One of the primary challenges is the cost-effective and scalable synthesis of the material. While laboratory-scale synthesis may be straightforward, large-scale production often requires significant process optimization to ensure high purity and yield at a low cost. The purification of organic semiconductors is another critical step, as even trace impurities can have a detrimental effect on device performance and lifetime. ualberta.ca

Device lifetime and stability are also major concerns, particularly for applications like OLEDs for displays and lighting. acs.orgmdpi.com Organic materials can degrade when exposed to oxygen, moisture, heat, and high electrical currents. Therefore, robust encapsulation techniques and the development of intrinsically more stable derivatives of this compound will be crucial for commercial success. ualberta.ca

Despite these challenges, there are significant opportunities. The potential for solution-based processing, such as roll-to-roll printing, could dramatically lower manufacturing costs compared to traditional vacuum deposition methods used for inorganic semiconductors. rsc.org The tunability of the material's properties through rational design also offers the opportunity to create highly customized materials for niche applications, which could provide a foothold in the market.

Interdisciplinary Research Directions Involving this compound

The full potential of this compound can only be unlocked through interdisciplinary research that bridges chemistry, physics, materials science, and engineering. daad.deipicyt.edu.mxethz.ch

A key area for collaboration is the interface between synthetic chemistry and computational modeling. Theoretical calculations can predict the properties of novel derivatives of this compound, guiding synthetic chemists to focus on the most promising candidates. rsc.org This synergy can accelerate the discovery of new materials with enhanced performance.

Another exciting interdisciplinary direction is in the field of bioelectronics. The thiazole moiety is found in many biologically active compounds, suggesting that this compound and its derivatives could be explored for applications in biosensors, drug delivery systems, and for interfacing with biological systems. cam.ac.uk This would require collaboration between materials scientists and biologists to study the biocompatibility and bio-functionality of these materials.

Furthermore, the integration of this compound into flexible and wearable electronic devices is a promising research avenue that would necessitate expertise from materials science, mechanical engineering, and electrical engineering to address challenges related to device fabrication, flexibility, and performance. cam.ac.uk

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